molecular formula C22H23IO3 B13492964 Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13492964
M. Wt: 462.3 g/mol
InChI Key: AVNUNNRGSZTJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method includes the reaction of diphenylmethanol with ethyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate in the presence of a strong base to form the intermediate compound. This intermediate is then treated with iodomethane under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or other substituted derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-(diphenylmethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 3-(diphenylmethyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

These compounds share similar structures but differ in the halogen atom present. The iodine atom in the original compound can be replaced with bromine or chlorine, leading to differences in reactivity and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo.

Biological Activity

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevance in scientific research.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
CAS Number 2694735-13-0
Molecular Formula C16_{16}H19_{19}I O3_{3}
Molecular Weight 386.2 g/mol
Purity ≥95%

The compound features an iodomethyl group, which is significant for its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Iodocyclization : A key step that introduces the iodomethyl group into the bicyclic structure.
  • Photochemical Reactions : Utilized to form the bicyclic core through [2+2] cycloaddition reactions.

These methods allow for the generation of various derivatives that can be further explored for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds that may lead to desired pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.
  • Bioisosteric Properties : The bicyclic structure has been validated as a bioisostere for ortho- and meta-benzenes, enhancing its applicability in drug design .

Case Studies

Several studies have highlighted the biological implications of related compounds:

  • Study on Antimicrobial Activity :
    • A derivative of the bicyclic structure was tested against multiple bacterial strains, showing significant inhibition rates compared to standard antibiotics.
  • Enzyme Inhibition Research :
    • Research demonstrated that modifications to the iodomethyl group could enhance inhibitory effects on peptidylarginine deiminases (PADs), which are implicated in autoimmune diseases .
  • Drug Design Applications :
    • The compound has been incorporated into drug development pipelines, showcasing its versatility as a building block for creating novel therapeutic agents .

Properties

Molecular Formula

C22H23IO3

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 3-benzhydryl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C22H23IO3/c1-2-25-20(24)22-13-21(14-22,15-23)26-19(22)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3

InChI Key

AVNUNNRGSZTJBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C(C3=CC=CC=C3)C4=CC=CC=C4)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.